molecular formula C9H21O5P B13126952 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane

Cat. No.: B13126952
M. Wt: 240.23 g/mol
InChI Key: IANZYYMJJGTCBD-UHFFFAOYSA-N
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Description

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a diethoxyphosphoryl group attached to an ethoxy and methoxy substituted ethane backbone, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The diethoxyphosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can also act as a chelating agent, binding to metal ions and altering their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions and its versatility in various fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H21O5P

Molecular Weight

240.23 g/mol

IUPAC Name

1-(2-diethoxyphosphorylethoxy)-2-methoxyethane

InChI

InChI=1S/C9H21O5P/c1-4-13-15(10,14-5-2)9-8-12-7-6-11-3/h4-9H2,1-3H3

InChI Key

IANZYYMJJGTCBD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOCCOC)OCC

Origin of Product

United States

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